Cyclopentadiene-quinone (2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

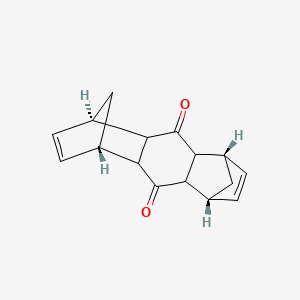

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

(1S,5R,8S,12R)-pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione |

InChI |

InChI=1S/C16H16O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h1-4,7-14H,5-6H2/t7-,8+,9+,10-,11?,12?,13?,14? |

InChI Key |

ZCJHLBHJGLCVRU-SCTILFKYSA-N |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1C3C2C(=O)C4[C@H]5C[C@@H](C4C3=O)C=C5 |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)C4C5CC(C4C3=O)C=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of the 2:1 Cyclopentadiene-p-Benzoquinone Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 2:1 adduct of cyclopentadiene and p-benzoquinone, a molecule of interest in organic synthesis and materials science. The formation of this adduct proceeds through a tandem Diels-Alder reaction, yielding a variety of stereoisomers. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the reaction pathways and experimental workflows.

Introduction

The reaction between cyclopentadiene, a cyclic diene, and p-benzoquinone, a dienophile, is a classic example of a Diels-Alder cycloaddition. The initial reaction typically forms a 1:1 adduct.[1] Subsequent heating of this initial product in the presence of an excess of cyclopentadiene or by thermal rearrangement can lead to the formation of a 2:1 adduct.[1][2] The stereochemistry of these adducts is complex, with several endo and exo isomers being possible.[2][3] Understanding and controlling the formation of these isomers is crucial for their application in further synthetic endeavors.

Reaction Mechanism and Stereochemistry

The synthesis of the 2:1 adduct is a two-step process, with each step being a [4+2] cycloaddition, commonly known as the Diels-Alder reaction.

Step 1: Formation of the 1:1 Adduct

The first molecule of cyclopentadiene reacts with one of the double bonds of p-benzoquinone to form a monoadduct. This reaction is typically fast and exothermic. The predominant product under kinetic control is the endo isomer, as dictated by the Alder endo rule, which favors the transition state with maximum orbital overlap.[4][5]

Step 2: Formation of the 2:1 Adduct

The second molecule of cyclopentadiene then reacts with the remaining double bond of the 1:1 adduct. This second addition can occur from either the same face (syn) or the opposite face (anti) relative to the first cyclopentadiene unit, and can also result in endo or exo stereochemistry for the second addition. This leads to a variety of possible stereoisomers for the final 2:1 adduct, including the endo-cis-anti-cis-endo, endo-anti-exo, and exo-anti-exo isomers.[2][3] The interconversion between these isomers can occur at elevated temperatures through a retro-Diels-Alder reaction followed by recombination or through enolization.[2]

Experimental Protocols

The following protocols are compiled from literature sources to provide a detailed methodology for the synthesis of the 2:1 cyclopentadiene-p-benzoquinone adduct.[2][6]

Synthesis of the 1:1 Adduct (endo-Tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione)

This procedure outlines the initial formation of the monoadduct, which serves as the precursor for the 2:1 adduct.

Materials:

-

p-Benzoquinone

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Water or Hexane-Ethyl Acetate mixture

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-benzoquinone (1.0 eq) in a suitable solvent (e.g., 5 mL of water or a 5:1 mixture of hexane-ethyl acetate).[4][6]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cooled solution with vigorous stirring. An exothermic reaction is often observed.[7]

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.[6]

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold solvent and dry it under vacuum. The product can be further purified by recrystallization from n-hexane to yield yellow needles.[6]

Synthesis of the 2:1 Adduct

This procedure describes the conversion of the 1:1 adduct to the 2:1 adduct through thermal rearrangement.

Materials:

-

1:1 Cyclopentadiene-p-benzoquinone adduct

-

Xylene

Procedure:

-

Place the 1:1 adduct in a sealed tube or a round-bottom flask equipped with a reflux condenser.

-

Add a high-boiling solvent such as xylene.

-

Heat the mixture at 120 °C.[2] The reaction progress can be monitored by thin-layer chromatography.

-

Heating for an extended period will lead to a mixture of 2:1 adduct isomers, including the endo-cis-anti-cis-endo, endo-anti-exo, and exo-anti-exo isomers.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure.

-

The resulting mixture of isomers can be separated by column chromatography on silica gel.

Quantitative Data

The following tables summarize the quantitative data for the key products in the synthesis of the 2:1 adduct.

Table 1: Reaction Conditions and Yields

| Reaction Stage | Reactants | Solvent | Temperature | Time | Product | Yield | Reference |

| 1:1 Adduct Formation | p-Benzoquinone, Cyclopentadiene | Water | Room Temp. | 2 h | endo-1:1 Adduct | 96% | [6] |

| 2:1 Adduct Formation | 1:1 Adduct | Xylene | 120 °C | Not Specified | Mixture of 2:1 Adducts | Not Specified | [2] |

Table 2: Physical and Spectroscopic Data of Adducts

| Compound | Molecular Formula | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| endo-1:1 Adduct | C₁₁H₁₀O₂ | 76-77 | 2986, 1659, 1604 | 1.46 (dt), 1.55 (dt), 3.20 (m), 3.50 (m), 6.09 (t), 6.60 (s) | 43.4, 46.3, 49.8, 67.7, 131.3, 136.6 | [4][6] |

| endo-cis-anti-cis-endo-2:1 Adduct | C₁₆H₁₆O₂ | 176-177 | Not Specified | Not Specified | Not Specified | [2] |

| endo-anti-exo-2:1 Adduct | C₁₆H₁₆O₂ | 153-154 | Not Specified | Not Specified | Not Specified | [2] |

| exo-anti-exo-2:1 Adduct | C₁₆H₁₆O₂ | 163-164 | Not Specified | Not Specified | Not Specified | [2] |

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

Caption: Reaction pathway for the synthesis of the 2:1 cyclopentadiene-p-benzoquinone adduct.

Caption: General experimental workflow for the synthesis and purification of the 2:1 adduct.

Conclusion

The synthesis of the 2:1 cyclopentadiene-p-benzoquinone adduct is a well-established yet nuanced process, heavily reliant on the principles of the Diels-Alder reaction. The initial formation of the 1:1 adduct is straightforward and high-yielding. The subsequent conversion to the 2:1 adduct under thermal conditions presents a greater challenge in controlling the stereochemical outcome, often resulting in a mixture of isomers. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the synthesis and further investigation of these complex polycyclic compounds. Careful control of reaction conditions and rigorous purification techniques are paramount to isolating specific stereoisomers for applications in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of the Diels-Alder Reaction Between Cyclopentadiene and Quinone

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Concerted and Asynchronous [4+2] Cycloaddition

The Diels-Alder reaction between cyclopentadiene and p-benzoquinone is a cornerstone of organic synthesis, enabling the stereoselective formation of a six-membered ring system. This reaction proceeds through a [4+2] cycloaddition mechanism, where the 4 π-electrons of the conjugated diene (cyclopentadiene) interact with the 2 π-electrons of the dienophile (p-benzoquinone).

Theoretical and computational studies have established that this reaction follows a concerted and asynchronous one-step mechanism .[1] This means that the two new carbon-carbon sigma bonds are formed in a single transition state, although not necessarily at the exact same rate. The reaction is characterized by a high degree of regio- and stereoselectivity, which is crucial for its application in the synthesis of complex molecules.

Stereoselectivity: The Predominance of the Endo Adduct

A key feature of the Diels-Alder reaction involving cyclic dienes is the preference for the formation of the endo adduct over the exo adduct. This is known as the Alder-Stein rule . In the reaction between cyclopentadiene and p-benzoquinone, the endo product is significantly favored under kinetic control.[2] Experimental data shows a high selectivity, with one study reporting an endo to exo ratio of 98:2.[2]

The preference for the endo transition state is attributed to secondary orbital interactions . In the endo approach, the π-system of the developing cyclohexene ring can overlap with the π-system of the dienophile's activating group (the carbonyl groups in the case of quinone). This stabilizing interaction lowers the energy of the endo transition state relative to the exo transition state, leading to a faster reaction rate for the formation of the endo product.

Interestingly, for the specific reaction between cyclopentadiene and 1,4-benzoquinone, computational studies have shown that the endo adduct is not only the kinetic product but also the more thermodynamically stable product.[1][2] This is in contrast to many other Diels-Alder reactions where the exo adduct is the thermodynamically favored product due to reduced steric hindrance.

Quantitative Data Summary

The following tables summarize key quantitative data for the Diels-Alder reaction between cyclopentadiene and p-benzoquinone under various conditions.

| Diene | Dienophile | Solvent | Catalyst | Temperature (°C) | Yield (%) | endo:exo Ratio | Reference |

| Cyclopentadiene | p-Benzoquinone | Water | None | Room Temp | 96 | Not specified | [3][4] |

| Cyclopentadiene | p-Benzoquinone | Toluene | None | Not specified | Lower than in water | Not specified | [3] |

| Cyclopentadiene | p-Benzoquinone | CDCl3 | None | Not specified | 98 (endo) | 98:2 | [2] |

| Cyclopentadiene | p-Benzoquinone | Water | Organotungsten Lewis acid | Not specified | Lower than uncatalyzed in water | Not specified | [3] |

| Cyclopentadiene | p-Benzoquinone | Water | CTAB micelles | Not specified | Lower than uncatalyzed in water | Not specified | [3] |

Table 1: Reaction yields and stereoselectivity under different conditions.

Experimental Protocols

Synthesis of the endo-Diels-Alder Adduct of Cyclopentadiene and p-Benzoquinone in Water

This protocol is adapted from a reported procedure for the reaction in an aqueous medium.[3][4]

Materials:

-

p-Benzoquinone (4.63 mmol, 0.50 g)

-

Cyclopentadiene (4.70 mmol, 0.31 g), freshly cracked

-

Water (5 mL)

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

n-Hexane for recrystallization

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add p-benzoquinone (0.50 g).

-

Sequentially, add freshly cracked cyclopentadiene (0.31 g) to the flask.

-

Add water (5 mL) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 2 hours. A precipitate will form.

-

Collect the precipitate by vacuum filtration.

-

Recrystallize the crude product from n-hexane to yield the pure endo-adduct as yellow needles.

Characterization:

-

Melting Point: 76-77 °C

-

¹H NMR (400 MHz, CDCl₃): δ 6.55 (s, 2H), 6.05 (d, J = 1.3 Hz, 2H), 3.53 (d, J = 1.1 Hz, 2H), 3.20 (d, J = 1.2 Hz, 2H), 1.52 (dd, J = 8.7, 1.4 Hz, 1H), 1.41 (d, J = 8.7 Hz, 1H).[4]

Visualizations

Reaction Mechanism

Caption: Diels-Alder reaction mechanism showing the two possible stereochemical pathways.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of the Diels-Alder adduct.

Kinetic vs. Thermodynamic Control

Caption: Energy profile illustrating kinetic and thermodynamic control in Diels-Alder reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09745G [pubs.rsc.org]

An In-depth Technical Guide to the Stereochemistry of Cyclopentadiene-Quinone Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of the Diels-Alder reaction between cyclopentadiene and p-benzoquinone. It covers the principles of endo/exo selectivity, facial selectivity in asymmetric catalysis, and provides detailed experimental protocols and quantitative data for the synthesis and analysis of the resulting cycloadducts.

Introduction to the Cyclopentadiene-p-Benzoquinone Diels-Alder Reaction

The [4+2] cycloaddition between cyclopentadiene and a quinone is a classic example of the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings.[1] The stereochemical outcome of this reaction is of particular interest as it can lead to the formation of multiple stereoisomers. Understanding and controlling this stereoselectivity is crucial for the synthesis of complex molecules, including natural products and pharmaceutical agents.[2]

The primary stereochemical considerations in this reaction are:

-

Diastereoselectivity (endo vs. exo): The relative orientation of the diene and dienophile in the transition state leads to the formation of either the endo or exo adduct.

-

Enantioselectivity: In the presence of a chiral catalyst, the reaction can proceed with facial selectivity, leading to an excess of one enantiomer over the other.

Diastereoselectivity: The Endo Rule

Under conditions of kinetic control, the Diels-Alder reaction between cyclopentadiene and p-benzoquinone predominantly yields the endo adduct.[3][4] This preference is a manifestation of the "Alder Endo Rule," which is rationalized by secondary orbital interactions between the developing π-system of the diene and the π-system of the electron-withdrawing groups on the dienophile in the transition state.[5] These stabilizing interactions lower the activation energy of the endo pathway compared to the exo pathway.

Experimental evidence from 1H NMR analysis of the reaction mixture shows a significant preference for the endo adduct, with ratios as high as 98:2.[6] While the exo adduct is often thermodynamically more stable due to reduced steric hindrance, its formation is kinetically disfavored at lower temperatures.[4] At elevated temperatures, a retro-Diels-Alder reaction can occur, allowing for equilibration to the more stable exo isomer.[4]

Visualization of Endo and Exo Transition States

The following diagram illustrates the transition states leading to the endo and exo products.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Endo vs. Exo Selectivity in Cyclopentadiene-Quinone Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of six-membered rings with significant stereochemical control. Among the vast array of dienes and dienophiles, the reaction between cyclopentadiene and quinones is of particular interest due to its utility in the synthesis of complex polycyclic frameworks relevant to natural products and pharmaceuticals. A critical aspect of this reaction is the diastereoselectivity, specifically the preference for the endo or exo adduct. This technical guide provides a comprehensive overview of the factors governing this selectivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Core Principles of Endo and Exo Selectivity

In the Diels-Alder reaction between a cyclic diene like cyclopentadiene and a dienophile, two primary stereochemical outcomes are possible: the endo and exo adducts. The terms refer to the orientation of the dienophile's substituents relative to the larger bicyclic bridge of the newly formed ring.

-

Endo Adduct: The substituents on the dienophile are oriented towards the diene's developing pi-system, on the same side as the larger bridge.

-

Exo Adduct: The substituents on the dienophile are oriented away from the diene's developing pi-system, on the opposite side of the larger bridge.

According to the Alder-Woodward rules , the endo product is typically the kinetically favored product, formed faster due to secondary orbital interactions between the p-orbitals of the dienophile's activating groups and the central carbons of the diene in the transition state. The exo product, being sterically less hindered, is generally the thermodynamically more stable product.[1] However, the reaction of cyclopentadiene with 1,4-benzoquinone presents a notable exception to this general rule.

Quantitative Analysis of Endo/Exo Selectivity

The selectivity of the cyclopentadiene-quinone Diels-Alder reaction is highly dependent on the specific reactants and reaction conditions. The following tables summarize key quantitative data from the literature.

Reaction of Cyclopentadiene with p-Benzoquinone

| Solvent | Temperature (°C) | Catalyst | Endo:Exo Ratio | Yield (%) | Reference |

| Water | Room Temperature | None | 98:2 | 96 | [2][3][4] |

| Dichloromethane | -78 | None | Predominantly Endo | Not Reported | [5] |

Computational studies have provided significant insight into the thermodynamics of this reaction. High-level theoretical calculations (CBS-Q) have shown that, contrary to what would be expected based on sterics alone, the endo adduct of cyclopentadiene and 1,4-benzoquinone is not only the kinetic product but also the thermodynamic product.[2] This is attributed to favorable attractive delocalization interactions that outweigh the steric repulsion in the endo transition state and product.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further investigation. The following protocols provide step-by-step instructions for key cyclopentadiene-quinone Diels-Alder reactions.

Synthesis of the Endo Adduct of Cyclopentadiene and p-Benzoquinone in Water

Materials:

-

p-Benzoquinone

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Water

-

n-Hexane (for recrystallization)

-

25 mL flask

-

Magnetic stirrer bar

Procedure:

-

To a 25 mL flask equipped with a magnetic stirrer bar, add 0.50 g (4.63 mmol) of p-benzoquinone.

-

Sequentially, add 0.31 g (4.70 mmol) of freshly cracked cyclopentadiene.

-

Add 5 mL of water to the flask.

-

Stir the mixture vigorously at room temperature for 2 hours.

-

A precipitate will form during the reaction. Collect the solid by filtration.

-

Recrystallize the crude product from n-hexane to yield the pure endo adduct as yellow needles.

-

Expected yield: 0.77 g (96%).

This procedure is adapted from the work of Li et al. and highlights a green and efficient method for this classic transformation.[3][4]

Mechanistic Pathways and Influencing Factors

The endo/exo selectivity is a delicate balance of steric and electronic effects, which can be visualized through reaction pathway diagrams.

Kinetic vs. Thermodynamic Control

The general principle of kinetic and thermodynamic control in Diels-Alder reactions is illustrated below. At lower temperatures, the reaction is under kinetic control, favoring the pathway with the lower activation energy, which typically leads to the endo product. At higher temperatures, the reaction can become reversible, allowing for equilibration to the more stable thermodynamic product, which is often the exo adduct.

References

- 1. m.youtube.com [m.youtube.com]

- 2. scielo.br [scielo.br]

- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09745G [pubs.rsc.org]

- 4. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Cyclopentadiene-Quinone Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and potential biological significance of cyclopentadiene-quinone adducts. The information is presented to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Historical Overview: From Mischaracterization to a Nobel Prize-Winning Reaction

The journey of understanding cyclopentadiene-quinone adducts begins in the early 20th century. In 1906, German chemist Albrecht first reported the reaction between cyclopentadiene and p-benzoquinone, isolating 1:1 and 2:1 adducts. However, the structures of these compounds were incorrectly assigned as products of a Michael addition.

It was not until 1928 that Otto Diels and Kurt Alder correctly elucidated the structure of the 1:1 adduct as the product of a [4+2] cycloaddition reaction. This seminal work laid the foundation for what is now famously known as the Diels-Alder reaction, a cornerstone of modern organic synthesis for which they were awarded the Nobel Prize in Chemistry in 1950.[1] The reaction involves the concerted interaction of the four π-electrons of the conjugated diene (cyclopentadiene) and the two π-electrons of the dienophile (quinone) to form a six-membered ring.

The stereochemistry of the adducts was later established, with the endo isomer being the kinetically favored product under typical reaction conditions, a principle that became part of the Alder-endo rule. Subsequent research has led to the synthesis and characterization of various stereoisomers, including exo, syn, and anti forms, expanding the structural diversity of this class of compounds.

Synthesis and Characterization of Cyclopentadiene-Quinone Adducts

The Diels-Alder reaction between cyclopentadiene and quinones is a versatile method for generating polycyclic structures. The reaction conditions can be varied to optimize yields and select for specific stereoisomers.

Experimental Protocol: Synthesis of the 1:1 Adduct of Cyclopentadiene and p-Benzoquinone

This protocol is adapted from a reported synthesis performed in water, which has been shown to enhance reaction rates and yields.[2][3]

Materials:

-

p-Benzoquinone

-

Cyclopentadiene (freshly distilled from dicyclopentadiene)

-

Water

-

n-Hexane (for recrystallization)

-

25 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add p-benzoquinone (0.50 g, 4.63 mmol).

-

Add freshly distilled cyclopentadiene (0.31 g, 4.70 mmol) to the flask.

-

Add 5 mL of water to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 2 hours. A precipitate will form during this time.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from n-hexane to yield the pure 1:1 adduct as yellow needles.

Quantitative Data

The following tables summarize key quantitative data for various cyclopentadiene-quinone adducts.

Table 1: Reaction Yields and Melting Points

| Diene | Dienophile | Adduct | Yield (%) | Melting Point (°C) | Reference |

| Cyclopentadiene | p-Benzoquinone | 1:1 endo-adduct | 96 | 76-77 | [2] |

| Methylcyclopentadiene | p-Benzoquinone | 1:1 adduct | 97 | 88-90 | [2] |

| Ethylcyclopentadiene | p-Benzoquinone | 1:1 adduct | 90 | 100-102 | [2] |

Table 2: Spectroscopic Data for the 1:1 Adduct of Cyclopentadiene and p-Benzoquinone

| Spectroscopic Technique | Key Data | Reference |

| Infrared (IR) Spectroscopy (film, cm⁻¹) | 2986, 2950, 2926, 1659, 1604, 1298, 1280, 1141, 1066, 915, 872, 852, 725, 709 | [2] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃, δ ppm) | 6.63 (s, 2H), 6.29–6.11 (m, 2H), 3.20 (d, J = 1.1 Hz, 2H), 2.98 (s, 2H), 1.80–1.60 (m, 2H), 1.47–1.17 (m, 2H) | [2] |

Biological Activity and Potential Signaling Pathways

While the primary historical significance of cyclopentadiene-quinone adducts lies in the development of the Diels-Alder reaction, the quinone moiety is a well-known pharmacophore and electrophile that can interact with biological macromolecules.

Quinones and their adducts are known to be Michael acceptors, capable of reacting with nucleophilic residues in proteins, such as the cysteine thiol group. This reactivity is the basis for their potential biological effects, which can range from cytotoxicity to cytoprotection.

One of the key signaling pathways implicated in the cellular response to electrophilic compounds like quinones is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. However, electrophiles can react with reactive cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2. As a result, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. This pathway is a central mechanism of cellular defense against oxidative and electrophilic stress.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of the cyclopentadiene-p-benzoquinone adduct.

Potential Signaling Pathway: Keap1-Nrf2 Activation

Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by cyclopentadiene-quinone adducts.

References

Spectroscopic Characterization of Cyclopentadiene-Quinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize cyclopentadiene-quinone compounds, which are primarily formed through Diels-Alder cycloaddition reactions. These adducts are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential as scaffolds for novel therapeutic agents. Accurate structural elucidation and characterization are paramount for understanding their chemical properties and biological activities. This document details the application of UV-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for this purpose.

Introduction to Cyclopentadiene-Quinone Adducts

The Diels-Alder reaction between cyclopentadiene and a quinone, typically p-benzoquinone, is a classic [4+2] cycloaddition that yields a tricyclic dione. The reaction can result in two main stereoisomers: the endo and exo adducts. The endo adduct is typically the kinetically favored product, while the exo adduct is often the thermodynamically more stable isomer.[1] Spectroscopic techniques are essential to distinguish between these isomers and to confirm the overall structure of the resulting compounds.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing the chromophoric quinone and the newly formed bicyclic system.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the cyclopentadiene-quinone adduct in a UV-transparent solvent, such as ethanol, methanol, or cyclohexane. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the characteristic electronic transitions. The n→π* transition of the α,β-unsaturated ketone in the quinone moiety is typically observed as a weak absorption at longer wavelengths, while the π→π* transitions occur at shorter wavelengths with higher intensity.

Infrared Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of cyclopentadiene-quinone adducts, it is particularly useful for confirming the presence of the carbonyl (C=O) groups of the quinone moiety and the C=C bond of the norbornene-like framework.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. The strong C=O stretching vibrations for the dione system are typically observed in the region of 1650-1700 cm⁻¹.[2] The C=C stretching vibration of the double bond in the bicyclic system appears around 1600-1650 cm⁻¹.[2]

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of cyclopentadiene-quinone adducts, allowing for the determination of the proton and carbon framework and the stereochemistry (endo vs. exo). Both ¹H and ¹³C NMR are crucial.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons, which is invaluable for unambiguous assignments.

-

-

Data Analysis:

-

Chemical Shifts (δ): Analyze the positions of the signals to identify the types of protons and carbons.

-

Integration: In ¹H NMR, the relative areas of the signals correspond to the number of protons.

-

Coupling Constants (J): In ¹H NMR, the splitting patterns (multiplicity) and the magnitude of the coupling constants provide information about the connectivity and dihedral angles between adjacent protons, which is critical for distinguishing between endo and exo isomers.

-

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the cyclopentadiene-quinone adduct and can provide information about its structure through fragmentation analysis. A characteristic fragmentation pathway for Diels-Alder adducts is the retro-Diels-Alder reaction.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or more fragile molecules.

-

Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

-

Data Analysis:

-

Molecular Ion Peak (M⁺): Identify the peak corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Analyze the m/z values of the fragment ions. For cyclopentadiene-quinone adducts, a common fragmentation is the retro-Diels-Alder reaction, which would result in fragment ions corresponding to cyclopentadiene and the quinone.

-

Data Presentation

The following tables summarize typical spectroscopic data for the endo-adduct of cyclopentadiene and p-benzoquinone.

Table 1: ¹H NMR Data for the endo-Adduct of Cyclopentadiene and p-Benzoquinone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-alkenyl | ~6.05 | dd | J = 5.6, 2.8 |

| H-bridgehead | ~3.53 | m | |

| H-methine | ~3.20 | m | |

| H-methylene (syn) | ~1.52 | dt | J = 8.7, 1.4 |

| H-methylene (anti) | ~1.41 | d | J = 8.7 |

| H-quinone | ~6.55 | s |

Note: Data is compiled from representative literature values and may vary slightly depending on the solvent and spectrometer frequency.[2]

Table 2: ¹³C NMR Data for the endo-Adduct of Cyclopentadiene and p-Benzoquinone

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~199.5 |

| C-alkenyl (quinone) | ~142.1 |

| C-alkenyl (norbornene) | ~135.3 |

| C-bridgehead | ~48.8 |

| C-methine | ~48.7 |

| C-methylene | ~48.3 |

Note: Data is compiled from representative literature values and may vary slightly depending on the solvent and spectrometer frequency.[2]

Table 3: IR Spectroscopic Data for the endo-Adduct of Cyclopentadiene and p-Benzoquinone

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O stretch | 1659 |

| C=C stretch (quinone) | 1604 |

| C-H stretch (sp²) | 2986 |

| C-H stretch (sp³) | 2950, 2926 |

Note: Data is compiled from representative literature values.[2]

Visualization of the Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a cyclopentadiene-quinone compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹H NMR Analysis of Cyclopentadiene-Quinone Adducts

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for constructing complex cyclic systems. The [4+2] cycloaddition between cyclopentadiene and a quinone, such as p-benzoquinone, is a classic example, yielding bicyclic adducts that serve as versatile intermediates in the synthesis of polycyclic cage compounds and natural products.[1][2] This reaction typically produces two primary stereoisomers: the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[3][4]

Correctly identifying these isomers is critical, as their stereochemistry dictates the three-dimensional structure and potential biological activity of subsequent molecules. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most definitive and widely used analytical technique for this purpose. This guide provides an in-depth overview of the synthesis, ¹H NMR data analysis, and structural elucidation of cyclopentadiene-quinone adducts.

Stereochemistry: Endo vs. Exo Adducts

The stereochemical outcome of the Diels-Alder reaction is governed by the approach of the diene (cyclopentadiene) to the dienophile (p-benzoquinone).

-

Endo Adduct: The dienophile's substituent group (the second double bond in the quinone ring) is oriented towards the π-system of the newly formed cyclohexene ring. This orientation is favored under kinetic control due to secondary orbital interactions.[3][5]

-

Exo Adduct: The substituent group is oriented away from the π-system. This isomer is often more thermodynamically stable due to reduced steric hindrance.[3]

The distinct spatial arrangement of protons in these isomers leads to significant and predictable differences in their ¹H NMR spectra.

References

- 1. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Theoretical Deep Dive into Cyclopentadiene-Quinone Reaction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the construction of complex cyclic systems. Among the vast array of dienes and dienophiles utilized in this pericyclic reaction, the cycloaddition of cyclopentadiene with various quinones holds particular significance due to its role in the synthesis of diverse biologically active molecules and complex natural products. Understanding the intricate details of the reaction pathways, including stereoselectivity and the influence of catalysts and solvents, is paramount for harnessing its full synthetic potential.

This technical guide offers a comprehensive exploration of the theoretical studies on the reaction pathways of cyclopentadiene and quinones. By delving into the computational analysis of these reactions, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the underlying principles governing this important transformation. This guide will summarize key quantitative data, outline detailed computational and experimental methodologies, and visualize the complex reaction pathways and workflows.

Core Concepts: The Diels-Alder Reaction of Cyclopentadiene and Quinones

The reaction between cyclopentadiene and a quinone, typically p-benzoquinone, is a [4+2] cycloaddition that leads to the formation of a six-membered ring. A critical aspect of this reaction is its stereoselectivity, resulting in the potential formation of two diastereomeric products: the endo and exo adducts.

Theoretical studies have consistently shown that the reaction proceeds through a concerted and asynchronous mechanism .[1][2] This means that while the two new carbon-carbon bonds are formed in a single step, the bond formation is not perfectly synchronized. Intrinsic Reaction Coordinate (IRC) calculations have confirmed the existence of a single transition state connecting reactants to products for both the endo and exo pathways.[1][2]

Endo vs. Exo Selectivity: Kinetic and Thermodynamic Control

The predominance of the endo product is a well-documented phenomenon in Diels-Alder reactions, often explained by Alder's rule, which posits that the transition state with the maximum accumulation of unsaturation is favored. This is attributed to secondary orbital interactions , where the p-orbitals of the electron-withdrawing groups on the dienophile (the quinone) overlap with the developing π-bond of the diene (cyclopentadiene) in the endo transition state, leading to a lower activation energy.

Computational studies on the cyclopentadiene-p-benzoquinone reaction have confirmed that the endo transition state is indeed lower in energy than the exo transition state, making the endo adduct the kinetically favored product .[2] Interestingly, for this specific reaction, theoretical calculations at high levels of theory have revealed that the endo adduct is also the thermodynamically more stable product .[1][2] This is contrary to the general expectation that the less sterically hindered exo product should be thermodynamically favored. This unusual stability of the endo adduct is attributed to stabilizing attractive delocalization interactions that outweigh the steric repulsion.[1]

Quantitative Data from Theoretical Studies

Computational chemistry provides invaluable quantitative data that allows for a precise comparison of different reaction pathways. The following tables summarize key energetic data from various theoretical studies on the cyclopentadiene-quinone reaction.

| Method | Basis Set | E_endo (kcal/mol) | E_exo (kcal/mol) | ΔE (exo-endo) (kcal/mol) |

| HF | cc-pVTZ | 0.00 | 2.12 | 2.12 |

| MP2 | cc-pVTZ | 0.00 | 0.05 | 0.05 |

| B3LYP | cc-pVTZ | 0.00 | 0.73 | 0.73 |

| CCSD(T) | cc-pVTZ | 0.00 | 0.45 | 0.45 |

| CBS-Q | - | 0.00 | 0.35 | 0.35 |

| Table 1: Calculated relative energies of the endo and exo adducts of the cyclopentadiene and p-benzoquinone reaction at various levels of theory. The endo adduct is used as the reference (0.00 kcal/mol). Data sourced from a detailed theoretical analysis.[1][2] |

| Interaction Type | Energy Change (endo, kcal/mol) | Energy Change (exo, kcal/mol) | ΔΔE (endo-exo, kcal/mol) |

| Total SCF Energy (without deletion) | - | - | -0.73 |

| Energy after Deletion of Delocalization | - | - | 3.30 |

| Table 2: NBO analysis of the endo and exo adducts at the B3LYP/cc-pVTZ level. The positive ΔΔE after deleting delocalization interactions indicates that these attractive forces are stronger in the endo adduct, overcoming steric repulsion.[1][2] |

| Reaction | Lewis Acid | Activation Energy (kcal/mol) |

| Cyclopentadiene + Methyl Acrylate (endo) | None | 22.9 |

| Cyclopentadiene + Methyl Acrylate (endo) | AlCl₃ | 13.1 |

| Table 3: Effect of Lewis acid catalysis on the activation energy of a model Diels-Alder reaction. The presence of AlCl₃ significantly lowers the activation barrier.[3] |

Methodologies

Computational Protocols

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the cyclopentadiene-quinone reaction. A typical computational workflow is as follows:

-

Geometry Optimization: The three-dimensional structures of the reactants (cyclopentadiene and quinone), transition states (endo and exo), and products (endo and exo adducts) are optimized to find their lowest energy conformations. The B3LYP and M06-2X functionals with basis sets such as 6-31G(d) or the correlation-consistent cc-pVTZ are commonly used for this purpose.[1][2][3]

-

Frequency Calculations: To characterize the nature of the optimized geometries, vibrational frequency calculations are performed. Reactants and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the reactants and the desired product, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding energy minima of the reactant and product.[1][2]

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher levels of theory or larger basis sets, such as the Complete Basis Set (CBS) methods.[1]

-

Solvent Effects: The influence of solvents can be modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate the electronic structure and orbital interactions, such as the secondary orbital interactions that stabilize the endo transition state.[1][2]

All calculations are typically performed using quantum chemistry software packages like Gaussian.

Experimental Protocols

While this guide focuses on theoretical studies, it is important to ground the computational findings in experimental reality. The following is a representative experimental protocol for the Diels-Alder reaction between cyclopentadiene and p-benzoquinone in an aqueous medium.

Synthesis of the Cyclopentadiene-p-Benzoquinone Adduct in Water

-

Reactant Preparation: To a 25 mL flask equipped with a magnetic stirrer, 0.50 g (4.63 mmol) of p-benzoquinone and 0.31 g (4.70 mmol) of freshly distilled cyclopentadiene are added sequentially.

-

Reaction Initiation: 5 mL of water is added to the flask.

-

Reaction Execution: The mixture is stirred at room temperature for 2 hours. During this time, the product precipitates out of the solution.

-

Product Isolation and Purification: The precipitate is collected by filtration and then recrystallized from n-hexane to yield the product as yellow needles.

This procedure has been reported to yield the product in 96% yield.

Visualization of Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

Conclusion

The theoretical investigation of the cyclopentadiene-quinone Diels-Alder reaction provides profound insights into the mechanistic and stereochemical intricacies of this fundamental transformation. Computational studies have not only confirmed the concerted, asynchronous nature of the reaction but have also elucidated the origins of the pronounced endo selectivity, highlighting the crucial role of secondary orbital and delocalization interactions. The surprising thermodynamic stability of the endo adduct in the case of p-benzoquinone challenges long-held assumptions and underscores the power of modern computational methods to refine our understanding of chemical reactivity. For researchers in synthetic chemistry and drug development, a firm grasp of these theoretical principles is indispensable for the rational design of complex molecular architectures and the optimization of reaction conditions to achieve desired stereochemical outcomes. The continued synergy between theoretical and experimental studies will undoubtedly pave the way for new discoveries and applications of the versatile Diels-Alder reaction.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentadiene-Quinone Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclopentadiene-quinone adducts. These compounds, formed through the Diels-Alder reaction, are of significant interest in synthetic chemistry and hold potential for applications in drug development due to the inherent biological activity of the quinone moiety. This document details their synthesis, stereochemistry, and spectroscopic characterization, and explores the mechanistic basis for their potential therapeutic applications.

Physical and Chemical Properties

The physical and chemical characteristics of cyclopentadiene-quinone adducts are influenced by their stereochemistry and the nature of the quinone reactant. The Diels-Alder reaction between cyclopentadiene and a quinone, such as p-benzoquinone, can yield both 1:1 and 2:1 adducts. The reaction is stereoselective, with the endo isomer being the kinetically favored product.[1]

Physical Properties

The physical properties of several key cyclopentadiene-quinone adducts are summarized in the table below. These properties are crucial for their handling, purification, and formulation.

| Compound Name | Adduct Type | Isomer | Melting Point (°C) | Appearance |

| endo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | 1:1 | endo | 76-77[2] | Yellow needles[2] |

| exo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | 1:1 | exo | 80.5-81.5[3] | - |

| endo,cis,anti,cis,endo-1,4,4a,5,8,8a,9a,10a-octahydro-1,4:5,8-dimethano-9,10-anthraquinone | 2:1 | endo-anti-endo | 153-154 (dec.)[3] | - |

| endo,cis,syn,cis,exo-1,4,4a,5,8,8a,9a,10a-octahydro-1,4:5,8-dimethano-9,10-anthraquinone | 2:1 | endo-syn-exo | 184-185[3] | - |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of cyclopentadiene-quinone adducts.

NMR spectroscopy provides detailed information about the molecular structure and stereochemistry of the adducts. The chemical shifts are indicative of the electronic environment of the protons and carbons.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Compound Name | Isomer | δ (ppm) |

| endo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | endo | 6.55 (s, 2H), 6.05 (d, J = 1.3 Hz, 2H), 3.53 (d, J = 1.1 Hz, 2H), 3.20 (d, J = 1.2 Hz, 2H), 1.52 (dd, J = 8.7, 1.4 Hz, 1H), 1.41 (d, J = 8.7 Hz, 1H)[1] |

| exo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | exo | - |

| endo,cis,anti,cis,endo-1,4,4a,5,8,8a,9a,10a-octahydro-1,4:5,8-dimethano-9,10-anthraquinone | endo-anti-endo | 6.00 (t, 4H), 3.33 (m, 4H), 2.88 (m, 4H), 1.40 (m, 2H), 1.27 (m, 2H)[3] |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound Name | Isomer | δ (ppm) |

| endo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | endo | 199.46, 142.06, 135.30, 48.77, 48.71, 48.34[1] |

| exo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | exo | - |

| endo,cis,anti,cis,endo-1,4,4a,5,8,8a,9a,10a-octahydro-1,4:5,8-dimethano-9,10-anthraquinone | endo-anti-endo | 212.5, 136.2, 55.4, 49.5, 48.1, 47.4[3] |

IR spectroscopy is useful for identifying the characteristic functional groups present in the adducts, particularly the carbonyl groups of the quinone moiety.

Table 4: Infrared (IR) Spectroscopic Data (film or CCl₄)

| Compound Name | Isomer | Key Absorptions (cm⁻¹) |

| endo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | endo | 2986, 2950, 2926, 1659, 1604[2] |

| exo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione | exo | 1778, 1667, 1657, 1608[3] |

| endo,cis,anti,cis,endo-1,4,4a,5,8,8a,9a,10a-octahydro-1,4:5,8-dimethano-9,10-anthraquinone | endo-anti-endo | 1686[3] |

X-ray Crystallography

The definitive stereochemistry of the 2:1 adduct of cyclopentadiene with p-benzoquinone has been confirmed by X-ray crystallography to be the endo,cis,anti,cis,endo isomer.[4] The crystals are monoclinic, with the space group P2₁/c.[4]

Experimental Protocols

Detailed methodologies for the synthesis of key cyclopentadiene-quinone adducts are provided below.

Synthesis of endo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione (1:1 endo adduct)

This protocol is adapted from the procedure described by Shi et al. (2020).[2]

Materials:

-

p-Benzoquinone

-

Cyclopentadiene (freshly distilled)

-

Water

-

n-Hexane

-

25 mL flask

-

Magnetic stirrer bar

Procedure:

-

To a 25 mL flask equipped with a magnetic stirrer bar, add 0.50 g (4.63 mmol) of p-benzoquinone.

-

Sequentially add 0.31 g (4.70 mmol) of freshly distilled cyclopentadiene to the flask. The reaction is exothermic, and the mixture will turn from a solid to a liquid.

-

Add 5 mL of water to the flask. The system will form two liquid phases.

-

Stir the mixture at room temperature for 2 hours. A precipitate will form.

-

Filter the precipitate and recrystallize from n-hexane.

-

The product is obtained as yellow needles. Yield: 0.77 g (96%).[2]

Synthesis of exo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione (1:1 exo adduct)

The exo isomer can be obtained by heating the endo isomer, as described by Yates and Switlak (1990).[3]

Materials:

-

endo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione

-

Toluene

-

Reflux apparatus

Procedure:

-

Dissolve 1.00 g of the endo adduct in 50 mL of toluene in a round-bottom flask.

-

Heat the solution under reflux under an argon atmosphere for 36 hours.

-

The resulting mixture will contain a 1:9 mixture of the exo and endo isomers, along with hydroquinone and unreacted p-benzoquinone.

-

The exo isomer can be separated by flash chromatography.

Synthesis of endo,cis,anti,cis,endo-1,4,4a,5,8,8a,9a,10a-octahydro-1,4:5,8-dimethano-9,10-anthraquinone (2:1 adduct)

This procedure is based on the method of Alder and Stein, as referenced by Yates and Switlak (1990).[3]

Materials:

-

endo-tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione

-

Cyclopentadiene (freshly distilled)

-

Solvent (e.g., benzene or toluene)

Procedure:

-

React the 1:1 endo adduct with an equimolar amount of freshly distilled cyclopentadiene in a suitable solvent.

-

The reaction proceeds to give the 2:1 adduct.

-

The product can be purified by crystallization.

Potential Applications in Drug Development

Quinone-containing compounds are known for their diverse biological activities, including anticancer properties. The mechanism of action for many quinone-based anticancer agents involves two primary pathways: the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of topoisomerase II.[5][6]

Mechanism of Action

The cytotoxicity of quinones is often attributed to their ability to undergo redox cycling, a process that generates superoxide radicals and other ROS.[5] This leads to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins, ultimately triggering apoptosis.[2] Additionally, some quinones can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[6] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can lead to DNA strand breaks and cell death.[3][6]

Visualizations

Synthesis of endo-Cyclopentadiene-p-Benzoquinone Adduct

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]

- 3. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. bohrium.com [bohrium.com]

- 6. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Thermal Landscape of Cyclopentadiene-Quinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the thermal stability of cyclopentadiene-quinone compounds. While a single, comprehensive study on this specific topic is not extensively covered in the current scientific literature, this document synthesizes available data from related research to provide a thorough understanding of the factors governing the thermal behavior of these adducts. The primary mechanism of thermal decomposition, the retro-Diels-Alder reaction, will be a central focus. Furthermore, this guide will present a detailed case study on the thermal decomposition of a structurally related compound, dicyclopentadiene-1,8-dione, to offer insights into the experimental and analytical approaches used in this field.

The Core of Thermal Instability: The Retro-Diels-Alder Reaction

Cyclopentadiene-quinone adducts are typically formed through a Diels-Alder reaction, a powerful tool in organic synthesis for creating cyclic compounds. The thermal stability of these adducts is intrinsically linked to the reversibility of this reaction, known as the retro-Diels-Alder reaction. This process is thermally induced and results in the decomposition of the adduct back into its original diene (cyclopentadiene) and dienophile (quinone).

The propensity of a cyclopentadiene-quinone adduct to undergo a retro-Diels-Alder reaction is influenced by several factors, including the stereochemistry of the adduct and the substitution patterns on both the cyclopentadiene and quinone moieties. In many cases, thermal treatment of a kinetically favored endo isomer can lead to its conversion to the more thermally stable exo isomer via a retro-Diels-Alder/Diels-Alder sequence.[1][2]

Below is a diagram illustrating the fundamental retro-Diels-Alder decomposition pathway for a generic cyclopentadiene-p-benzoquinone adduct.

Caption: Retro-Diels-Alder reaction of a cyclopentadiene-quinone adduct.

Case Study: Thermal Decomposition of Dicyclopentadiene-1,8-dione

While specific quantitative data for cyclopentadiene-quinone adducts is sparse, a study on the thermal decomposition kinetics of dicyclopentadiene-1,8-dione provides a valuable analogous system. This compound contains the core dicyclopentadiene framework and its decomposition has been studied in detail.[3][4] The study reveals a unimolecular decomposition pathway involving the extrusion of carbon monoxide.[4]

Quantitative Data

The following table summarizes the kinetic and thermodynamic parameters for the thermal decomposition of dicyclopentadiene-1,8-dione (7) and related compounds at 125°C (398 K).[3]

| Substrate | k x 10 (s⁻¹) | Relative Rate | Eₐ (kJ/mol) | log A (s⁻¹) | ΔS‡ (J/mol·K) | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) |

| 1 | 989 | 3,532 | 120.4 | 14.8 | 28.03 | 117.1 | 105.9 |

| 2 | 897 | 3,204 | 119.2 | 14.6 | 23.01 | 115.9 | 106.7 |

| 3 | 280 | 1,000 | 120.0 | 14.2 | 16.73 | 116.7 | 110.0 |

| 4 | 6,631 | 23,682 | 109.2 | 14.5 | 21.97 | 105.9 | 97.2 |

| 5 | 0.10 | 0.36 | 134.7 | 12.7 | -12.49 | 131.4 | 136.4 |

| 6 | 0.28 | 1 | 128.4 | 12.3 | -20.14 | 125.1 | 133.1 |

| 7 | 1.34 | 4.79 | 147.5 | 15.5 | 40.99 | 144.2 | 127.8 |

Data sourced from a study on the thermal decomposition kinetics of dicyclopentadiene-1,8-dione and related compounds.[3]

Experimental Protocol: Gas-Phase Kinetic Study

The thermal decomposition of dicyclopentadiene-1,8-dione was investigated in the gas phase using a static vacuum system. The key steps of the methodology are outlined below:

-

Apparatus: The experiments were conducted in a seasoned Pyrex reaction vessel, equipped with a thermocouple and connected to a vacuum line. The temperature of the vessel was maintained by a manually controlled electric furnace.

-

Sample Preparation: A sample of the dicyclopentadiene-1,8-dione was introduced into the reaction vessel.

-

Thermolysis: The vessel was heated to the desired temperature, and the pressure changes within the vessel were monitored over time using a pressure transducer.

-

Analysis: The rate constants for the decomposition were determined from the pressure data. The composition of the reaction products was analyzed using gas chromatography.

-

Kinetic and Thermodynamic Parameters: The Arrhenius parameters (activation energy, Eₐ, and pre-exponential factor, A) were calculated from the temperature dependence of the rate constants. The entropy of activation (ΔS‡), enthalpy of activation (ΔH‡), and Gibbs free energy of activation (ΔG‡) were then derived from these parameters.

Proposed Decomposition Mechanism

Computational studies, specifically using Density Functional Theory (DFT), were employed to elucidate the reaction mechanism.[3][4] The calculations suggest a unimolecular, one-step concerted pathway for the decarbonylation of dicyclopentadiene-1,8-dione, proceeding through a five-membered cyclic transition state.[4] An alternative stepwise mechanism involving sigmatropic hydrogen migrations was also considered.[3][4]

The diagram below illustrates the proposed concerted decomposition pathway.

Caption: Proposed concerted mechanism for the thermal decomposition of dicyclopentadiene-1,8-dione.

Thermal Stability of Quinone Precursors

The thermal stability of the quinone moiety itself is also a critical factor. A study on the thermal behavior of various quinones using thermogravimetry (TG) and differential scanning calorimetry (DSC) revealed that their stability is highly dependent on their molecular structure.[5]

-

1,4-Benzoquinone, 1,4-naphthoquinone, and 9,10-anthraquinone were found to be thermally stable over the evaluated temperature ranges.[5]

-

1,2-Naphthoquinone and 9,10-phenanthraquinone exhibited decomposition at temperatures above 100°C and 215°C, respectively.[5]

This suggests that the inherent stability of the quinone component will influence the overall thermal properties of the corresponding cyclopentadiene adduct.

Conclusion and Future Directions

The thermal stability of cyclopentadiene-quinone compounds is primarily dictated by the retro-Diels-Alder reaction, which leads to their decomposition into the constituent diene and dienophile. While quantitative data for these specific adducts is limited, analogous studies on related compounds like dicyclopentadiene-1,8-dione provide valuable insights into the kinetic and mechanistic aspects of their thermal decomposition.

Future research should focus on systematic thermal analysis (TGA, DSC) of a series of cyclopentadiene-quinone adducts with varying substituents and stereochemistries. This would enable the development of a comprehensive database of their thermal properties, which would be of significant value to researchers in materials science, organic synthesis, and drug development. Such studies would allow for a more precise prediction and control of the thermal stability of these versatile compounds.

References

Methodological & Application

Application Notes and Protocols for the Cyclopentadiene-Quinone Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Diels-Alder reaction between cyclopentadiene and p-benzoquinone, a classic [4+2] cycloaddition that serves as a valuable tool in synthetic organic chemistry. The resulting adducts are versatile intermediates in the synthesis of complex polycyclic cage compounds and other molecules of interest in medicinal chemistry and materials science.[1][2][3] This protocol emphasizes a green chemistry approach by utilizing water as a solvent, which has been shown to accelerate the reaction and lead to high yields.[1][2][3]

Data Presentation

The following table summarizes the quantitative data from various reported Diels-Alder reactions between cyclopentadiene analogs and p-benzoquinone under different conditions. This allows for a clear comparison of solvents, catalysts, reaction times, and their effect on product yield.

| Entry | Diene | Dienophile | Solvent | Conditions | Time (h) | Yield (%) | Reference |

| 1 | Cyclopentadiene | p-Benzoquinone | CH₂Cl₂ | 0–25 °C, organotungsten Lewis acid | 2.25 | 94–97 | [3] |

| 2 | Cyclopentadiene | p-Benzoquinone | Water | Room Temperature, CTAB micelles | 2 | 87 | [3] |

| 3 | 1,3-Cyclohexadiene | p-Benzoquinone | Toluene | Reflux | 24 | 76 | [3] |

| 4 | 1,3-Cyclohexadiene | p-Benzoquinone | Water | Room Temperature | 48 | 67 | [3] |

| 5 | Cyclopentadiene | p-Benzoquinone | Water | Room Temperature | 2 | 96 | [1][3] |

| 6 | Methylcyclopentadiene | p-Benzoquinone | Water | Room Temperature | 4 | 90 | [2][3] |

Experimental Workflow

The following diagram illustrates the general workflow for the cyclopentadiene-quinone Diels-Alder reaction.

Experimental Protocol

This protocol details the synthesis of the Diels-Alder adduct of cyclopentadiene and p-benzoquinone in water, adapted from published procedures.[2][3]

Materials:

-

p-Benzoquinone

-

Dicyclopentadiene (for cracking to cyclopentadiene) or freshly prepared cyclopentadiene

-

Deionized water

-

n-Hexane (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

Equipment:

-

Magnetic stir plate

-

Apparatus for fractional distillation (for cracking dicyclopentadiene)

-

Melting point apparatus

-

Spectroscopic instruments for characterization (NMR, IR)

Procedure:

1. Preparation of Cyclopentadiene (if not freshly available):

-

Note: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature.[4] Therefore, it must be freshly prepared by "cracking" the dimer before use.

-

Set up a fractional distillation apparatus.

-

Gently heat dicyclopentadiene to its boiling point (approx. 170 °C).

-

Collect the cyclopentadiene monomer as it distills over at a much lower temperature (b.p. 41 °C).

-

Keep the collected cyclopentadiene on ice to prevent dimerization.

2. Diels-Alder Reaction:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve p-benzoquinone (e.g., 0.50 g, 4.63 mmol) in a minimal amount of water (e.g., 5 mL) at room temperature.[2][3]

-

Slowly add freshly prepared cyclopentadiene (e.g., in a 1:1 molar ratio to p-benzoquinone) to the stirred solution.

-

The reaction is often exothermic, and a color change may be observed.[2]

-

Continue stirring the mixture at room temperature for 2-4 hours. A precipitate of the product will form.[2][3]

3. Product Isolation and Purification:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold water.

-

Recrystallize the crude product from n-hexane to yield the purified Diels-Alder adduct as yellow needles.[2][3]

-

Dry the purified product under vacuum.

4. Characterization:

-

Determine the melting point of the product. The reported melting point for the endo-adduct is in the range of 100-102 °C.[2]

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Safety Precautions:

-

Cyclopentadiene and its dimer are flammable and have a strong odor. Handle them in a well-ventilated fume hood.

-

p-Benzoquinone is a skin and respiratory irritant. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Standard laboratory safety procedures should be followed at all times.

References

- 1. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09745G [pubs.rsc.org]

- 3. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Application Notes and Protocols for the Purification of Cyclopentadiene-Quinone Adducts by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction between cyclopentadiene and a quinone, typically p-benzoquinone, is a classic [4+2] cycloaddition reaction that yields polycyclic adducts. These adducts can exist as endo and exo stereoisomers, with the endo isomer often being the kinetic product. For many applications in organic synthesis and materials science, purification of the desired adduct from side products, unreacted starting materials, and other isomers is crucial. Recrystallization is a powerful and widely used technique for the purification of these crystalline adducts, leveraging differences in solubility between the adduct and impurities in a given solvent or solvent system.

This document provides detailed protocols and application notes for the purification of cyclopentadiene-quinone adducts by recrystallization.

Data Presentation

The following table summarizes quantitative data for the recrystallization of representative cyclopentadiene-quinone adducts.

| Adduct/Compound | Recrystallization Solvent(s) | Yield (%) | Melting Point (°C) | Reference |

| Cyclopentadiene-p-benzoquinone adduct | n-Hexane | 96 | 76-77 | [1][2] |

| Cyclopentadiene-p-benzoquinone adduct (exo-cis isomer) | Methanol | - | 80.5-81.5 | [3] |

| endo-cis-anti-cis-endo isomer of 2:1 cyclopentadiene-p-benzoquinone adduct | Methanol | - | 222-223 | [3] |

| endo-cis-syn-cis-exo isomer of 2:1 cyclopentadiene-p-benzoquinone adduct | - | - | 250-252 | [3] |

Experimental Protocols

Protocol 1: Recrystallization of Cyclopentadiene-p-Benzoquinone Adduct from a Single Solvent (n-Hexane)

This protocol is adapted from the synthesis and purification of the Diels-Alder adduct of cyclopentadiene and p-benzoquinone.[1][2]

1. Materials:

- Crude cyclopentadiene-p-benzoquinone adduct

- n-Hexane (reagent grade)

- Erlenmeyer flask

- Hot plate with stirring capability

- Buchner funnel and filter flask

- Filter paper

- Ice bath

2. Procedure:

- Transfer the crude cyclopentadiene-p-benzoquinone adduct to an Erlenmeyer flask of appropriate size.

- Add a minimal amount of n-hexane to the flask, just enough to slurry the solid.

- Gently heat the mixture on a hot plate with stirring. Add more n-hexane in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.

- Once the solid is completely dissolved, remove the flask from the hot plate.

- Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

- Once the solution has reached room temperature and crystal formation has appeared to cease, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

- Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

- Wet the filter paper with a small amount of cold n-hexane.

- Quickly pour the cold crystal slurry into the Buchner funnel.

- Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

- Allow the crystals to dry on the filter paper under vacuum for several minutes.

- Transfer the purified crystals to a watch glass and allow them to air dry completely.

- Determine the melting point and yield of the purified product. The purified adduct should appear as yellow needles.[1][2]

Protocol 2: Recrystallization from a Polar Solvent (Methanol)

For certain isomers or related adducts, a more polar solvent such as methanol may be effective.[3]

1. Materials:

- Crude cyclopentadiene-quinone adduct

- Methanol (reagent grade)

- Erlenmeyer flask

- Hot plate with stirring capability

- Buchner funnel and filter flask

- Filter paper

- Ice bath

2. Procedure:

- Follow the same general procedure as in Protocol 1, substituting methanol for n-hexane.

- Be mindful of the lower boiling point of methanol when heating.

- Cool the solution slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

- Isolate the crystals by vacuum filtration, washing with a small amount of cold methanol.

- Dry the crystals and characterize them.

Mandatory Visualizations

Experimental Workflow for Recrystallization

Caption: Workflow for the purification of cyclopentadiene-quinone adducts.

Characterization of Purified Adducts

The purity and identity of the recrystallized adducts can be confirmed by a variety of analytical techniques:

-

Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and stereochemistry (endo vs. exo) of the adduct.[1][2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the adduct, such as the carbonyl (C=O) stretch of the quinone moiety.[1][2]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the adduct, confirming its identity.

-

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess the purity of the final product. For the separation of endo and exo isomers, flash chromatography may be employed.[3]

References

- 1. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diels–Alder reactions between cyclopentadiene analogs and benzoquinone in water and their application in the synthesis of polycyclic cage compounds - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09745G [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

Cyclopentadiene-Quinone Adducts: Versatile Building Blocks in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclopentadiene-quinone adducts, readily formed through the Diels-Alder reaction, are powerful and versatile intermediates in organic synthesis. Their rigid bicyclic framework and densely functionalized core provide a valuable platform for the construction of complex molecular architectures, including polycyclic cage compounds and biologically active natural products. This document provides a detailed overview of the applications of these adducts, with a focus on their use in the total synthesis of steroids, supported by experimental protocols and quantitative data.

Synthesis of Polycyclic Cage Compounds

A primary application of cyclopentadiene-quinone adducts lies in the synthesis of intricate polycyclic cage compounds. The initial Diels-Alder adduct serves as a scaffold upon which further ring-forming reactions can be executed. These subsequent transformations often involve photochemical [2+2] cycloadditions, creating highly strained and complex cage structures.

For instance, the Diels-Alder reaction between cyclopentadiene and p-benzoquinone in water has been shown to produce the corresponding adduct in high yields (83-97%). This adduct can then be utilized in the synthesis of novel bi-cage hydrocarbons, which are of interest for their high density and potential as high-energy-density materials.

Keystone Intermediates in Natural Product Synthesis

The strategic importance of cyclopentadiene-quinone adducts is prominently featured in the total synthesis of complex natural products, most notably in the landmark synthesis of cortisone by R.B. Woodward. The Diels-Alder reaction provides a rapid and stereocontrolled method to establish the core carbocyclic framework of these molecules.

Application in Steroid Synthesis: The Woodward Cortisone Synthesis